1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the quinazoline core, with a thione group at the 4-position.
Scientific Research Applications
1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of 4-methoxyphenylamine with a suitable quinazoline precursor can yield the desired product.
Thione Formation: The thione group at the 4-position can be introduced by treating the intermediate compound with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide under controlled conditions
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound also contains a methoxyphenyl group and a thione group but has a different core structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar to the above compound but with a methoxy group at a different position on the phenyl ring
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(25)22-20(23)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZXLKPBZANPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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